molecular formula C15H16BrClN6OS2 B10959383 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10959383
M. Wt: 475.8 g/mol
InChI Key: VSNDCRWAXIGVHL-UHFFFAOYSA-N
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Description

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound that features a combination of bromothiophene, triazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps. One common approach is the S-alkylation of triazole-3-thiol derivatives with appropriate alkyl halides under alkaline conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and bases such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization from ethanol/chloroform mixtures .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromothiophene moiety can be reduced under specific conditions.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted thiophenes .

Scientific Research Applications

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazole and pyrazole moieties can interact with enzymes or receptors, potentially inhibiting their activity. The bromothiophene group may also play a role in binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide apart is its unique combination of bromothiophene, triazole, and pyrazole moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C15H16BrClN6OS2

Molecular Weight

475.8 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(4-chloropyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C15H16BrClN6OS2/c1-22-14(12-5-10(16)8-25-12)20-21-15(22)26-9-13(24)18-3-2-4-23-7-11(17)6-19-23/h5-8H,2-4,9H2,1H3,(H,18,24)

InChI Key

VSNDCRWAXIGVHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCCN2C=C(C=N2)Cl)C3=CC(=CS3)Br

Origin of Product

United States

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